

Physicochemical properties of 1-Isopropyl-1H-1,2,4-triazole

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Compound of Interest

Compound Name: 1-Isopropyl-1H-1,2,4-triazole

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An In-depth Technical Guide to the Physicochemical Properties of **1-Isopropyl-1H-1,2,4-triazole**

Abstract

The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its metabolic stability and versatile bonding capabilities.^[1] This guide provides a comprehensive technical overview of **1-Isopropyl-1H-1,2,4-triazole**, a specific N-substituted derivative. Given the scarcity of published experimental data for this particular molecule, this document serves as both a predictive analysis based on the well-characterized parent compound, 1H-1,2,4-triazole, and a methodological guide for its empirical determination. We will explore the synthesis, structural elucidation, and the core physicochemical properties—melting/boiling points, solubility, pKa, and logP—that are critical for its application in drug discovery and materials science. Each section is designed to provide researchers with the causal reasoning behind experimental choices and robust, self-validating protocols for characterization.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The five-membered heterocyclic 1,2,4-triazole ring is a fundamental structural motif in a vast array of biologically active compounds.^[2] Its unique arrangement of three nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, contributing to favorable

interactions with biological targets and improved pharmacokinetic profiles.^{[3][4]} This has led to the successful development of numerous therapeutic agents across various domains.^{[5][6][7]}

Prominent examples of drugs incorporating the 1,2,4-triazole moiety include:

- Antifungals: Fluconazole and Itraconazole, which function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14 α -demethylase, a critical component in cell membrane synthesis.^[8]
- Anticancer Agents: Letrozole and Anastrozole, used in breast cancer therapy as aromatase inhibitors.^{[8][9]}
- Antivirals: Ribavirin, a broad-spectrum antiviral agent.^{[8][10]}

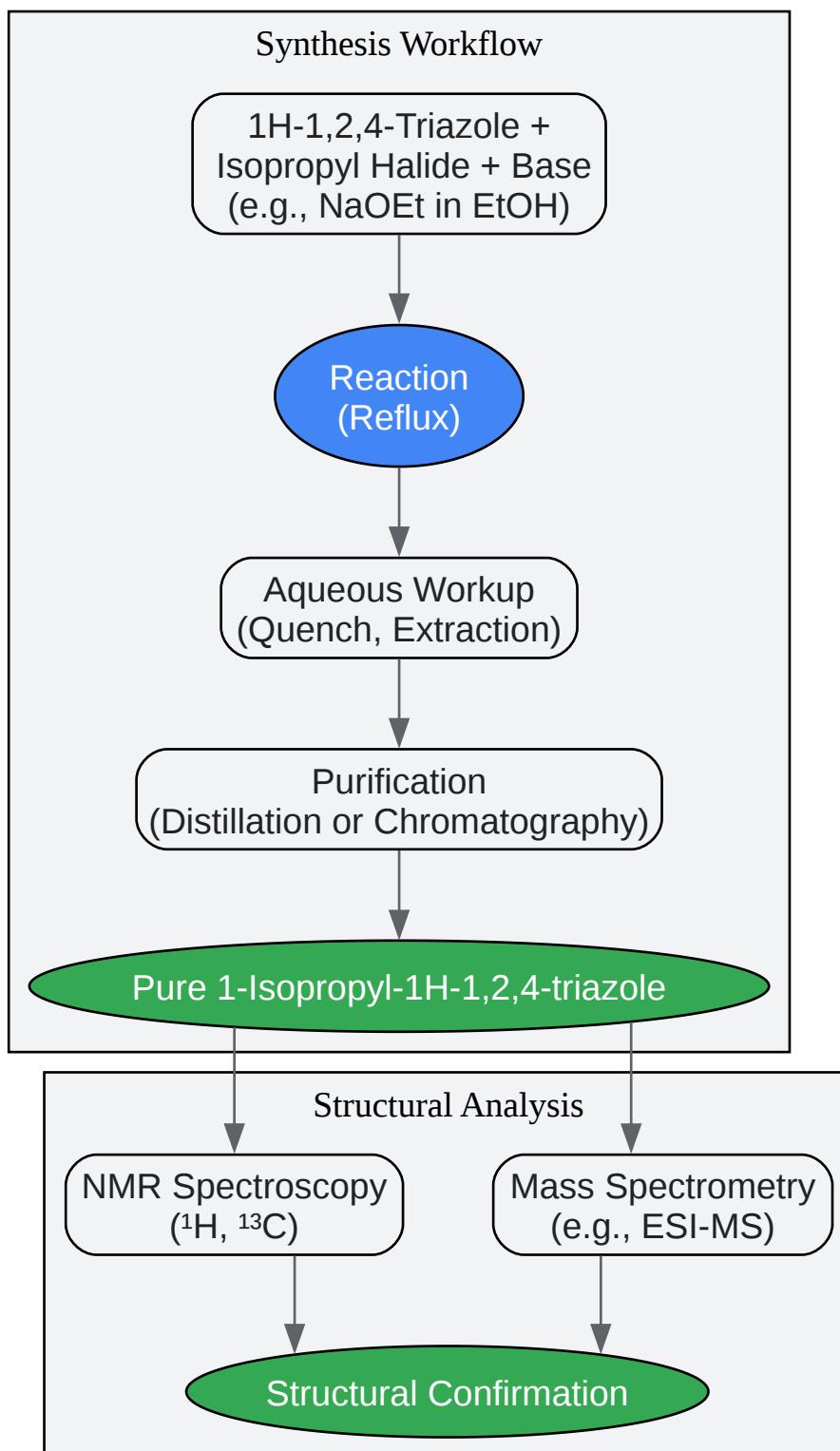
The subject of this guide, **1-Isopropyl-1H-1,2,4-triazole**, features an isopropyl group substituted at the N1 position. This substitution is anticipated to significantly alter the physicochemical properties relative to the parent 1H-1,2,4-triazole. Specifically, the loss of the N-H proton eliminates key intermolecular hydrogen bonding, while the addition of the lipophilic isopropyl group will increase its nonpolar character. Understanding these modified properties is paramount for predicting the molecule's behavior in both biological and chemical systems.

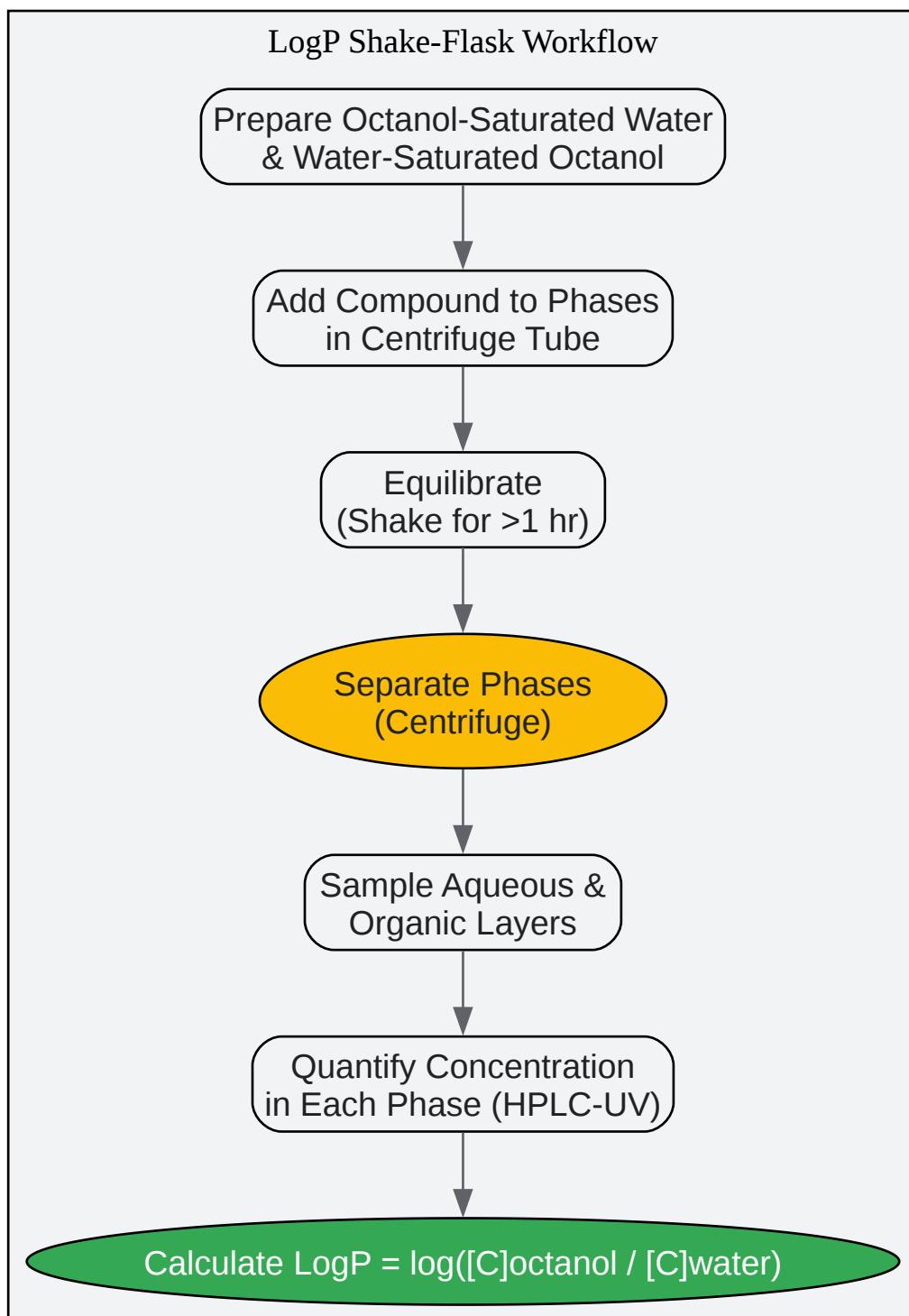
Synthesis and Structural Elucidation

A prerequisite to characterizing the physicochemical properties of a novel or poorly documented compound is its unambiguous synthesis and structural confirmation. The most direct and regioselective pathway to **1-Isopropyl-1H-1,2,4-triazole** is the N-alkylation of the parent 1H-1,2,4-triazole.

2.1. Rationale for Synthetic Approach

The alkylation of 1H-1,2,4-triazole can potentially occur at the N1 or N4 positions. However, literature indicates that using a base such as sodium ethoxide in an alcohol solvent favors regioselective alkylation at the N1 position.^[11] This method provides a reliable and high-yielding route to the desired isomer.





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